Enantioselectivity: (R)-Enantiomer Drives Dopamine D4 Antagonism
A structure-activity relationship (SAR) study of dopamine D4 antagonists based on the (R)-4,4-difluoropiperidine core scaffold confirmed the active isomer as the (R)-enantiomer via X-ray crystal structure analysis [1]. This demonstrates the critical importance of the (R)-configuration at the 3-position, which is present in methyl (R)-4,4-difluoropiperidine-3-carboxylate. The (S)-enantiomer is expected to exhibit significantly different activity.
| Evidence Dimension | Biological Activity (Enantioselectivity) |
|---|---|
| Target Compound Data | (R)-enantiomer confirmed as the active isomer |
| Comparator Or Baseline | (S)-enantiomer |
| Quantified Difference | Active vs. Inactive |
| Conditions | Dopamine D4 receptor binding assay, X-ray crystallography |
Why This Matters
Procurement of the correct enantiomer is essential for achieving the desired biological activity in D4 antagonist programs.
- [1] Bioorganic & Medicinal Chemistry Letters. (2016). Synthesis and structure–activity relationship of a novel series of (R)-4,4-difluoropiperidine core scaffold as dopamine receptor 4 (D4) antagonists. 26(23), 5583-5588. View Source
